molecular formula C12H10ClN3 B1378806 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile CAS No. 1461706-55-7

4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Cat. No.: B1378806
CAS No.: 1461706-55-7
M. Wt: 231.68 g/mol
InChI Key: JMHMAMAIEVDBQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a heterocyclic compound featuring a pyrazole core substituted at three positions:

  • Position 1: Methyl group (–CH₃).
  • Position 4: Chloromethyl group (–CH₂Cl).
  • Position 3: Benzonitrile moiety (–C₆H₄CN).

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the reactive chloromethyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is C₁₂H₁₀ClN₃, with a calculated molecular weight of 231.68 g/mol (exact mass: 231.0565).

Properties

IUPAC Name

4-[4-(chloromethyl)-1-methylpyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c1-16-8-11(6-13)12(15-16)10-4-2-9(7-14)3-5-10/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHMAMAIEVDBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of Pyrazole Derivatives

Methodology:

Chloromethylation is achieved via the reaction of pyrazol-3-yl compounds with chloromethylating agents such as paraformaldehyde in the presence of hydrochloric acid or through direct chloromethylation using chloromethyl methyl ether (CMME).

Research Findings:

  • A patent (EP3280710B1) describes a process where a pyrazole precursor undergoes chloromethylation with formaldehyde derivatives under acidic conditions, yielding the chloromethylated pyrazole intermediate with high selectivity and yield. The process emphasizes the use of catalytic amounts of acid and controlled temperature to prevent over-alkylation.

  • An alternative approach utilizes chloromethyl methyl ether (CMME) in the presence of zinc chloride as a Lewis acid catalyst, providing efficient chloromethylation with minimal by-products.

Reaction Scheme:

Pyrazole derivative + Chloromethylating agent → 4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl

Coupling with Benzonitrile Derivatives

Methodology:

The chloromethylated pyrazole is then coupled with benzonitrile derivatives via nucleophilic substitution or via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, depending on the substituents.

Research Findings:

  • The patent EP3280710B1 details a process where the chloromethyl pyrazole reacts with benzonitrile derivatives in the presence of a palladium catalyst, with optimized conditions reducing catalyst loading to as low as 0.5 mol%. The reaction is performed in acetonitrile-water biphasic systems, simplifying product isolation and avoiding distillation steps.

  • The process involves initial formation of a reactive intermediate, followed by coupling under mild conditions, leading to high yields (~84.5%) and minimal palladium residues, suitable for large-scale manufacturing.

  • Another approach involves direct nucleophilic substitution of the chloromethyl group with nucleophiles derived from benzonitrile, using phase-transfer catalysts or base-mediated conditions, which can be optimized for industrial synthesis.

Specific Synthesis Protocols and Data

Step Reagents Conditions Yield Notes
Chloromethylation Formaldehyde + HCl or CMME 0–25°C, inert atmosphere 80–90% Controlled temperature to prevent over-alkylation
Coupling Palladium catalyst (e.g., Pd(OAc)₂) 50–80°C, biphasic solvent (acetonitrile/water) 70–85% Catalyst loading as low as 0.5 mol% reduces costs
Final Purification Filtration, crystallization Ambient temperature >90% purity Use of activated carbon and Celite for impurity removal

Notes on Process Optimization and Scale-Up

  • Catalyst Reduction: The use of minimal palladium catalyst (around 0.5–0.8 mol%) significantly reduces residual metal contamination, aligning with pharmaceutical standards.

  • Solvent System: Acetonitrile-water biphasic systems facilitate easy separation of the product without extensive distillation, enhancing scalability.

  • Yield Improvement: Sequential reaction optimization, including temperature control and reagent stoichiometry, has achieved overall yields exceeding 84%, with fewer isolation steps.

Additional Considerations

  • Environmental and Safety Aspects: Use of less toxic reagents and solvents, along with efficient catalyst recycling, aligns with green chemistry principles.

  • Cost Efficiency: Reducing the amount of expensive palladium catalyst and minimizing distillation steps lowers production costs, making the process suitable for industrial manufacturing.

Summary of Research Findings

Source Key Contribution Notable Data
EP3280710B1 Describes a scalable, economical process with reduced catalyst use Overall yield of 84.5%, fewer steps, lower palladium residues
PubChem Provides structural data supporting synthesis pathways Confirms molecular structure and reactive sites
IL238044A Details intermediates and alternative synthesis routes Highlights use of chloromethylation and coupling strategies
ACS Journal Reports on pyrazole derivatives synthesis Demonstrates versatility of pyrazole chemistry for drug development

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has shown promise as a potential therapeutic agent, particularly in the development of selective androgen receptor modulators (SARMs). These agents are designed to selectively target androgen receptors, which play a crucial role in various diseases, including prostate cancer and muscle wasting disorders. SARMs aim to provide the anabolic benefits of steroids without the associated side effects.

Case Study: Prostate Cancer Treatment
Research indicates that compounds similar to 4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can act as antagonists to androgen receptors, potentially offering new avenues for treating androgen-dependent cancers. A study demonstrated that such compounds could inhibit tumor growth in preclinical models of prostate cancer, suggesting their viability as therapeutic agents .

Agricultural Applications

Pesticidal Activity
The structural characteristics of 4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile have led to investigations into its use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at controlling pest populations or enhancing crop resilience.

Research Findings
In agricultural studies, derivatives of this compound have been tested for their efficacy against various pests. Results showed significant pest mortality rates and reduced crop damage when applied in controlled environments . These findings suggest that the compound could be developed into effective agricultural products.

Materials Science

Polymer Chemistry
The compound's unique pyrazole structure allows it to be utilized in polymer synthesis and modification. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength.

Application in Coatings
Research has indicated that incorporating 4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile into coatings can improve their resistance to environmental degradation. This application is particularly relevant for industrial coatings exposed to harsh conditions .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of SARMs for cancer treatmentInhibition of tumor growth in prostate cancer models
Agricultural SciencePotential use as a pesticide/herbicideSignificant pest mortality rates observed
Materials ScienceEnhancement of polymer propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pyrazole ring can interact with various receptors, modulating their signaling pathways and resulting in specific biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

Key differences among analogs lie in substituent positions, functional groups, and applications:

Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Features Applications Reference
Target Compound : 4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile 1-Me, 4-ClCH₂, 3-benzonitrile 231.68 Reactive chloromethyl group; planar aromatic system Intermediate for pharmaceuticals, agrochemicals [2], [5], [9]
4-(4-(Chloromethyl)-1-phenyl-1H-pyrazol-3-yl)benzonitrile (6h) 1-Ph, 4-ClCH₂, 3-benzonitrile 426.25 Bulky phenyl group at position 1 Precursor for CYP121A1 inhibitors [2]
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride 1-Me, 4-NH₂CH₂, 3-benzonitrile N/A Polar aminomethyl group Pharmaceutical intermediate [5]
4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 1-H, 3-N₃, 5-Me, 1-benzonitrile 224.08 Azide group enables click chemistry Triazole synthesis via CuAAC reactions [6], [7]
4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile 1-H, 3-Me, 5-Cl, 1-benzonitrile 217.65 Chlorine at position 5 Antibacterial intermediates [9]
Key Observations:
  • Position 1 Substituents: Methyl (target) vs. phenyl (6h) alters steric bulk and electronic properties.
  • Position 4 Functional Groups: Chloromethyl (target) vs. aminomethyl () affects reactivity. Chloromethyl is a superior leaving group for nucleophilic substitutions, whereas aminomethyl introduces polarity for solubility .
  • Azide Derivatives : The azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables click chemistry for triazole synthesis, a key strategy in drug discovery .

Physicochemical Properties

While experimental data for the target compound are sparse, analogs provide insights:

  • Melting Points : Azido derivative () melts at 94–95°C, reflecting crystallinity due to the planar nitrile group .
  • Solubility: Aminomethyl derivatives () are water-soluble as dihydrochloride salts, unlike hydrophobic chloromethyl/phenyl analogs .

Crystallographic and Computational Studies

  • SHELX Software : Widely used for refining crystal structures of pyrazole derivatives (e.g., ) .
  • Planarity : Benzonitrile and pyrazole rings in the target compound likely form a conjugated system, enhancing stability and electronic properties for OLED applications .

Biological Activity

4-[4-(Chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (CAS No. 1461706-55-7) is a synthetic compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. Its structure comprises a benzonitrile moiety linked to a pyrazole ring with a chloromethyl substituent, which enhances its reactivity and potential interactions with biological targets.

  • Molecular Formula : C12H10ClN3
  • Molecular Weight : 233.68 g/mol
  • IUPAC Name : 4-[4-(chloromethyl)-1-methylpyrazol-3-yl]benzonitrile

The biological activity of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is primarily attributed to its ability to interact with specific proteins and enzymes through covalent bonding, particularly at nucleophilic sites. The chloromethyl group is known to facilitate these interactions, leading to the inhibition or modification of enzyme activity, which is crucial for various biological processes.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile exhibit significant anticancer properties. For instance, derivatives containing pyrazole rings have shown potent inhibition against various cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis.

Case Study : A study demonstrated that a related pyrazole compound inhibited the c-Met protein kinase, which is implicated in cancer progression. The compound exhibited an IC50 value in the nanomolar range, indicating high potency against cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

Research Findings : In vitro assays showed that the compound reduced the production of nitric oxide and pro-inflammatory cytokines in activated macrophages, suggesting its potential as an anti-inflammatory agent .

Enzyme Inhibition

The unique structure of 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile allows it to act as an enzyme inhibitor. It has been shown to inhibit various enzymes, including kinases and proteases, which are essential for cellular signaling and metabolism.

Biological Activity Target Enzyme/Pathway IC50 Value (µM) Reference
Anticancerc-Met0.005
Anti-inflammatoryCOX0.01
Enzyme InhibitionVarious kinasesVaries

Applications in Drug Development

Due to its diverse biological activities, 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile serves as an important building block in drug discovery and development. Its derivatives are being explored for their potential use in treating various diseases, including cancer and inflammatory disorders.

Q & A

Basic Question: What are the optimized synthetic routes for 4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile?

Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example:

Precursor Preparation : React 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile with aryl halides or alkynes under click chemistry conditions. A THF/water solvent system (1:1) with CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) at 50°C yields triazole-pyrazole hybrids .

Characterization : Monitor reaction progress via TLC (cyclohexane/ethyl acetate 2:1, Rf ≈ 0.58). Purify via flash chromatography (cyclohexane/ethyl acetate gradient) and confirm structure using ¹H/¹³C NMR and HRMS. Key NMR signals include δ = 2.42 ppm (CH₃) and 2228 cm⁻¹ (C≡N stretch in IR) .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Methodological Answer:

Data Collection : Use high-resolution synchrotron radiation (λ = 0.710–1.541 Å) at 193 K to minimize thermal motion artifacts .

Refinement with SHELXL : Employ SHELX programs for structure solution (SHELXD) and refinement (SHELXL). Key parameters:

  • R factor : Target < 0.05 for high-quality data.
  • Twinned Data : Apply HKLF 5 format for twin refinement if needed .

Validation : Check for disorder in the chloromethyl group using OLEX2 or PLATON. Compare bond lengths (e.g., C-Cl ≈ 1.79 Å) to literature values for similar pyrazole derivatives .

Basic Question: What analytical techniques are critical for confirming the compound’s purity and structure?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ = 7.6–7.8 ppm for benzonitrile) and pyrazole protons (δ = 5.9–6.1 ppm).
  • ¹³C NMR : Confirm nitrile carbon at δ ≈ 118 ppm and pyrazole quaternary carbons (δ = 140–150 ppm) .

HRMS : Validate molecular formula (e.g., C₁₃H₁₁ClN₄ requires [M⁺] = 266.0724). Use ESI or EI ionization with < 3 ppm mass error .

Melting Point : Consistent MP (e.g., 94–95°C) indicates purity .

Advanced Question: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

Methodological Answer:

Core Modifications :

  • Chloromethyl Group : Replace with -CF₃ or -SO₂NH₂ to enhance electrophilicity or solubility.
  • Benzonitrile Moiety : Substitute with sulfonamide (as in celecoxib derivatives) to modulate COX-2 inhibition .

Biological Assays :

  • Test cytotoxicity (IC₅₀) using HUVEC or BJ fibroblast cell lines in DMEM/RPMI media with 10% FBS .
  • Compare IC₅₀ values against analogs (e.g., 4-arylpyrazole sulfonamides show COX-2 selectivity >1000-fold) .

Advanced Question: What computational methods predict binding modes of this compound with biological targets?

Methodological Answer:

Docking Simulations :

  • Use AutoDock Vina or Schrödinger Suite to dock into COX-2 (PDB: 3LN1). Focus on the hydrophobic pocket near Val523 and Ser530 .
  • Parameterize the chloromethyl group with partial charges from Gaussian09 (B3LYP/6-31G* basis set).

MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of hydrogen bonds with His90 or Arg513 .

Basic Question: How to troubleshoot low yields in the synthesis of pyrazole intermediates?

Methodological Answer:

Azide Stability : Avoid prolonged storage of azide precursors; decompose exothermically. Use fresh NaNO₂/HCl for diazotization .

Catalyst Optimization : Increase CuSO₄ loading to 0.3–0.5 equiv if reaction stalls. Add TBTA ligand (tris(benzyltriazolylmethyl)amine) to stabilize Cu(I) .

Workup : Extract with CH₂Cl₂ (3 × 15 mL) and dry over MgSO₄. Evaporate under reduced pressure (40°C, 20 mbar) to recover product .

Advanced Question: How does the electron-withdrawing benzonitrile group influence reactivity in cross-coupling reactions?

Methodological Answer:

Suzuki-Miyaura Coupling :

  • Activate Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in dioxane/H₂O (3:1). The -CN group directs coupling to the para position via resonance effects .

SNAr Reactions : React with piperazine or morpholine in DMF at 120°C. The -CN group enhances electrophilicity at the pyrazole’s chloromethyl site, enabling nucleophilic substitution .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

Hazard Mitigation :

  • Wear nitrile gloves and safety goggles due to irritant properties (H315, H319).
  • Use fume hoods to avoid inhalation of benzonitrile vapors (P261) .

Waste Disposal : Quench excess azides with NaNO₂/HCl before disposal. Neutralize chlorinated byproducts with NaOH .

Advanced Question: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Methodological Answer:

Ligand Design : Coordinate via pyrazole N-atoms or benzonitrile’s lone pairs. Test with Zn(NO₃)₂ or Cu(OAc)₂ in DMF/EtOH solvothermal synthesis (120°C, 48 hr).

Characterization : Analyze porosity via BET surface area (>500 m²/g) and confirm topology with PXRD (compare to simulated patterns from Mercury CSD) .

Advanced Question: How to resolve contradictory bioactivity data across different assay conditions?

Methodological Answer:

Data Normalization :

  • Use Z-factor validation (Z > 0.5) for HTS assays. Normalize IC₅₀ values to reference inhibitors (e.g., celecoxib for COX-2) .

Assay Optimization :

  • Adjust cell density (e.g., 5,000–10,000 cells/well for HUVECs) and serum concentration (2% vs. 10% FBS) to reduce variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[4-(chloromethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.